5-Iodo-6-methyl-2-(trifluoromethyl)pyrimidin-4-amine
Description
Properties
Molecular Formula |
C6H5F3IN3 |
|---|---|
Molecular Weight |
303.02 g/mol |
IUPAC Name |
5-iodo-6-methyl-2-(trifluoromethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C6H5F3IN3/c1-2-3(10)4(11)13-5(12-2)6(7,8)9/h1H3,(H2,11,12,13) |
InChI Key |
XYQSXCSQYIFUCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)C(F)(F)F)N)I |
Origin of Product |
United States |
Preparation Methods
Iodination at the 5-Position
The iodination of the pyrimidine ring at the 5-position is a critical step to obtain 5-iodo derivatives. This is typically achieved by electrophilic substitution using iodine sources such as iodine (I2) or iodinating reagents like N-iodosuccinimide (NIS) under controlled temperature conditions to avoid over-iodination or side reactions.
A representative iodination procedure involves:
- Dissolving the 6-methyl-2-(trifluoromethyl)pyrimidin-4-amine in a suitable solvent like acetone or acetonitrile.
- Adding the iodinating agent slowly while maintaining the temperature below 5 °C to control reaction rate.
- Stirring the reaction mixture until completion as monitored by thin layer chromatography (TLC).
- Work-up involving aqueous washes and extraction with organic solvents such as isopropyl acetate.
- Isolation of the product by crystallization or filtration.
Alternative Synthetic Routes and Optimization
Patent literature reveals multi-step processes where iodination is integrated with other functional group transformations. For example, in the preparation of related pyrimidine derivatives, iodination is performed after initial functionalization steps, sometimes involving protection-deprotection strategies and the use of bases like potassium carbonate to neutralize acidic by-products.
Reaction Conditions and Scale-Up Considerations
- Temperature control is critical, typically maintaining below 10 °C during iodination to prevent decomposition.
- Solvent choice impacts yield; acetone and acetonitrile are preferred due to their polarity and ability to dissolve reactants.
- Use of bases such as potassium carbonate improves reaction efficiency by scavenging hydrogen halides.
- Industrial scale synthesis employs continuous flow reactors to enhance reproducibility and control, minimizing waste and maximizing yield.
- Data Table: Typical Reaction Parameters for Preparation
| Step | Reagents/Conditions | Temperature (°C) | Solvent | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Amination | 6-Methyl-2-chloropyrimidine + trifluoromethylamine + K2CO3 | 80-120 | DMF | 6-12 hours | 75-85 | Base-mediated nucleophilic substitution |
| Iodination | Iodine or NIS | 0-5 | Acetone/MeCN | 1-3 hours | 80-90 | Electrophilic substitution, temperature controlled |
| Work-up and Isolation | Aqueous washes, extraction with isopropyl acetate | Ambient | Various | - | - | Crystallization for purification |
- The iodination step is highly selective for the 5-position due to electronic effects of the trifluoromethyl and amino substituents directing electrophilic substitution.
- Reaction monitoring by TLC and HPLC is essential to optimize reaction time and prevent side products.
- The trifluoromethyl group enhances the compound's stability and influences reactivity patterns, necessitating careful optimization of iodination conditions.
- Scale-up studies indicate that maintaining low temperature and controlled addition rates of iodinating agents are crucial for reproducibility and safety.
- Use of DMF as solvent in amination step provides high solubility and reaction rates but requires careful removal due to its toxicity.
The preparation of 5-iodo-6-methyl-2-(trifluoromethyl)pyrimidin-4-amine involves a multi-step synthetic approach centered on selective amination and electrophilic iodination of a pyrimidine core. Key factors influencing the success of the synthesis include choice of reagents, solvent, temperature control, and reaction monitoring. Industrial processes leverage continuous flow technology and optimized reaction conditions to achieve high yield and purity suitable for pharmaceutical applications.
This synthesis is supported by diverse research and patent literature, highlighting the importance of precise reaction control and purification strategies in the preparation of this compound.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-6-methyl-2-(trifluoromethyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the methyl group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-azido-6-methyl-2-(trifluoromethyl)pyrimidin-4-amine .
Scientific Research Applications
Medicinal Chemistry
5-Iodo-6-methyl-2-(trifluoromethyl)pyrimidin-4-amine has been investigated for its potential as an antitumor agent . Studies indicate that the trifluoromethyl group enhances lipophilicity, which may improve the compound's bioavailability and cellular uptake.
Case Study: Antitumor Activity
- In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, indicating its potential as a therapeutic agent. The mechanism of action involves the compound's ability to induce apoptosis in cancer cells through interaction with specific molecular targets.
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor , particularly in targeting kinases involved in cancer progression. Its structural characteristics allow it to bind effectively to enzyme active sites.
Table 1: Enzyme Inhibition Data
| Compound | Target Enzyme | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | PI3Kα | 0.017 | Competitive inhibition |
| Other derivatives | Various | Varies | Varies |
Antimicrobial Properties
Recent investigations have assessed the antimicrobial properties of this compound. Preliminary results indicate moderate antibacterial effects against certain pathogens, although further studies are needed to elucidate its efficacy compared to established antibiotics.
Case Study: Antimicrobial Activity
- The compound exhibited effective inhibition against specific fungi, suggesting potential use in antifungal treatments.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following table summarizes related compounds and their unique features:
Table 2: Structure-Activity Relationship
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 4-Methyl-6-(trifluoromethyl)pyrimidin-2-amine | Methyl group at position 4 instead of 6 | Different biological activity profile |
| This compound | Iodine substitution at position 5 | Enhanced reactivity due to iodine presence |
| 2-Amino-4-methylpyrimidine | Lacks trifluoromethyl group | More polar, potentially different solubility |
Industrial Applications
In addition to its medicinal applications, this compound is utilized in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a valuable building block for synthesizing more complex molecules.
Chemical Reactions
The compound can participate in:
- Substitution Reactions: The trifluoromethyl group can be substituted with other functional groups.
- Oxidation and Reduction: It can be oxidized or reduced to form different derivatives.
- Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Mechanism of Action
The mechanism of action of 5-Iodo-6-methyl-2-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can form halogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
6-Chloro-2-(trifluoromethyl)pyrimidin-4-amine (CAS: 1480-66-6)
- Key Differences : Replaces the 5-iodo and 6-methyl groups with chlorine at position 4.
- Implications : Chlorine’s smaller size and lower lipophilicity compared to iodine may reduce steric hindrance and alter binding affinity. This compound has been studied as a precursor for fungicides and herbicides, with its chloro group facilitating nucleophilic substitution reactions .
5-Iodo-6-methyl-2-(methylthio)-1H-pyrimidin-4-one (CAS: 76510-64-0)
- Key Differences : Substitutes the trifluoromethyl group with a methylthio moiety and replaces the amine with a ketone.
- The ketone functionality eliminates hydrogen-bonding capabilities compared to the amine in the target compound .
N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]-methyl}pyrimidin-4-amine
- Key Differences: Features an extended aromatic system with methoxyphenyl and trifluoromethylanilino substituents.
- Implications : The bulky aromatic groups enhance π-π stacking interactions, as observed in its crystal structure, but may reduce solubility. The trifluoromethyl group stabilizes the molecule through hydrophobic interactions .
Pyrimidin-4-amine Derivatives with 5-(Trifluoromethyl)-1,2,4-oxadiazole Moieties
- Example Compounds : U7 (5-chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine) and U8 (5-bromo analog).
- Activity: U7 and U8 exhibit broad-spectrum insecticidal and fungicidal activity (e.g., LC₅₀ = 3.57–4.22 mg/L against Mythimna separata; EC₅₀ = 24.94–30.79 mg/L against Pseudoperonospora cubensis).
- Comparison : The target compound’s 5-iodo group may enhance binding to hydrophobic pockets in target enzymes (e.g., acetylcholinesterase) but could reduce metabolic stability compared to U7/U8’s halogenated substituents .
Isoxazolo[5,4-d]pyrimidines with Trifluoromethyl Groups
- Example Compound : N-Isobutyl-3-phenyl-6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidin-4-amine.
- Activity : Demonstrated selective Toll-like receptor modulation, with the trifluoromethyl group critical for target engagement.
- Comparison : The pyrimidine core in the target compound may offer different conformational flexibility compared to the fused isoxazole ring, affecting bioavailability .
Physical-Chemical Properties
Biological Activity
5-Iodo-6-methyl-2-(trifluoromethyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . It features a pyrimidine ring substituted with an iodine atom at the 5-position, a methyl group at the 6-position, and a trifluoromethyl group at the 2-position. This unique structure contributes to its biological activity.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study reported that derivatives of pyrimidine, including those with trifluoromethyl substitutions, showed enhanced activity against human non-small cell lung cancer (NSCLC) cell lines such as HCC827 and A549 .
Table 1: Antiproliferative Activity of Pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCC827 | Not specified |
| 6-Iodo-N-(4-(trifluoromethyl)benzyl)quinazolin-4-amine | A549 | 0.0227 |
| 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amines | SH-SY5Y | 0.018 |
The data suggests that the introduction of trifluoromethyl groups enhances the compound's potency against these cell lines due to improved lipophilicity and membrane permeability .
The mechanism by which this compound exerts its effects is likely related to its inhibition of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer cell survival and proliferation. The presence of a trifluoromethyl group has been shown to increase the selectivity and potency of compounds targeting PI3Kα, making it a promising candidate for further development .
Case Studies
- Study on PI3K Inhibition : A recent study demonstrated that derivatives similar to this compound exhibited significant inhibition of PI3Kα with IC50 values in the nanomolar range. These findings underscore the potential of this compound as an anticancer agent targeting PI3K signaling pathways .
- Comparative Analysis : In another investigation comparing various pyrimidine derivatives, those with trifluoromethyl substitutions consistently outperformed their counterparts in terms of cellular activity and selectivity for cancer cell lines, confirming the structural advantages offered by these modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
